molecular formula C17H20N4O B2974728 1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2974728
M. Wt: 296.37 g/mol
InChI Key: BBCICWLKBLJOBJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic heteroaromatic core. The tert-butyl group at position 1 enhances steric bulk and metabolic stability, while the 3-methylbenzyl substituent at position 5 introduces aromatic and hydrophobic interactions.

Properties

IUPAC Name

1-tert-butyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-6-5-7-13(8-12)10-20-11-18-15-14(16(20)22)9-19-21(15)17(2,3)4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCICWLKBLJOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, also referred to by its chemical identifier CAS No. 956025-83-5, is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

  • Molecular Formula: C17H21N5
  • Molecular Weight: 295.38 g/mol
  • Structure: The compound features a fused pyrazole and pyrimidine ring system, which is characteristic of its biological activity.

Antimicrobial Activity

Recent studies have synthesized various derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one and evaluated their antimicrobial properties. In vitro tests indicated that certain derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains. For instance, compounds derived from similar structures demonstrated efficacy comparable to standard antibiotics in agar well diffusion assays .

CompoundActivity Against BacteriaActivity Against Fungi
2eSignificantModerate
2fHighHigh
2gModerateLow

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidines has been extensively studied. A notable investigation reported that compounds within this class can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. For example, a related compound showed IC50 values in the low micromolar range against various cancer cell lines, including HeLa and MCF7 cells .

Cell LineIC50 (µM)Reference
HeLa2.59
MCF72.35
HCT-1163.10

Kinase Inhibition

The compound's structural characteristics suggest potential as a kinase inhibitor. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can selectively inhibit serine/threonine kinases, particularly Casein Kinase 2 (CK2), which plays a crucial role in cancer biology. The selectivity and potency of these inhibitors were demonstrated through differential scanning fluorimetry assays .

Case Studies

  • Study on Antimicrobial Efficacy : A series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and screened for antimicrobial activity. Compounds were tested against standard strains of bacteria and fungi using the agar well diffusion method. Results showed that several compounds had significantly higher activity than traditional antibiotics .
  • Anticancer Screening : In a study evaluating the anticancer properties of various pyrazolo derivatives, one compound demonstrated an IC50 value of 2.59 µM against HeLa cells, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Activity Key Findings References
Target Compound : 1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: tert-butyl; 5: 3-methylbenzyl; 4: oxo Not explicitly reported (inferred kinase inhibition) Structural similarity to PKC inhibitors; meta-methylbenzyl may alter binding vs. ortho-substituted analogs. [7]
1-(tert-butyl)-3-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2MB-PP1) 1: tert-butyl; 3: 2-methylbenzyl; 4: amine AS PKC inhibition Selective inhibition of AS PKC over WT PKC; ortho-methyl enhances steric complementarity. [7]
1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: tert-butyl; 3: 2,5-dimethylbenzyl; 4: amine Kinase inhibition (inferred) Additional methyl groups may improve lipophilicity and membrane permeability. [16]
1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: tert-butyl; 5: piperazine-linked ethyl; 4: oxo Not reported Piperazine moiety may enhance solubility and CNS penetration. [8], [11]
6-((3-Fluorobenzyl)thio)-1-(oxetan-3-ylmethyl)-5-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6: 3-fluorobenzylthio; 1: oxetan-3-ylmethyl; 5: o-tolyl ALDH1A inhibition Fluorine and thioether groups enhance electronic interactions and binding affinity. [12]

Substituent Effects on Activity

  • Position 1 (tert-butyl) : Conserved across analogs for metabolic stability and steric shielding of the core [7], [16].
  • Position 4 (oxo vs.

Pharmacological Potential

  • Kinase Inhibition : Analogs with 4-amine groups (e.g., 2MB-PP1) show selective kinase inhibition, suggesting the target compound’s oxo group may shift activity toward PDEs or other oxidoreductases [7], [13].
  • Antitumor Activity: Pyrazolo[3,4-d]pyrimidinones are established purine mimetics with antitumor properties, though substituent-specific efficacy requires further study [13].

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